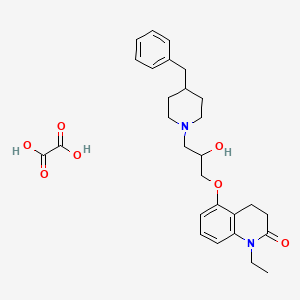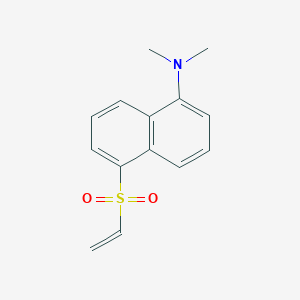![molecular formula C19H27NOS2 B14428679 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-67-4](/img/structure/B14428679.png)
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, an ethylsulfanyl group, and a thiazolyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.
Thiazole Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Coupling Reaction: Finally, the thiazole derivative is coupled with the alkylated phenol to form the desired compound. This step may involve the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazole or phenol rings.
Substitution: The tert-butyl groups and the ethylsulfanyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The thiazole ring and the ethylsulfanyl group may also contribute to its overall antioxidant activity by stabilizing the resulting radicals .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT):
2,6-Di-tert-butylphenol: This compound is similar in structure but lacks the thiazole and ethylsulfanyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole and ethylsulfanyl groups, which may enhance its antioxidant properties and provide additional functionalities compared to similar compounds like BHT .
特性
CAS番号 |
84217-67-4 |
|---|---|
分子式 |
C19H27NOS2 |
分子量 |
349.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-ethylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C19H27NOS2/c1-8-22-17-20-15(11-23-17)12-9-13(18(2,3)4)16(21)14(10-12)19(5,6)7/h9-11,21H,8H2,1-7H3 |
InChIキー |
MFLATGCUDIMYSO-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




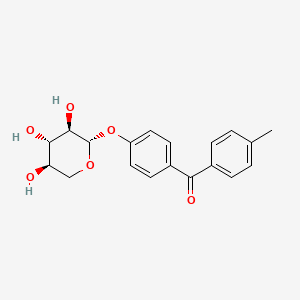
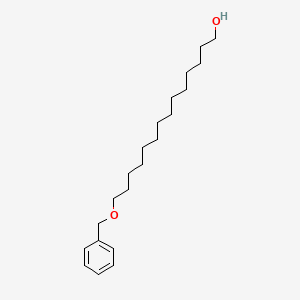

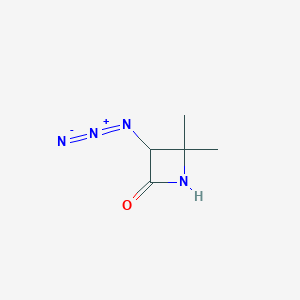
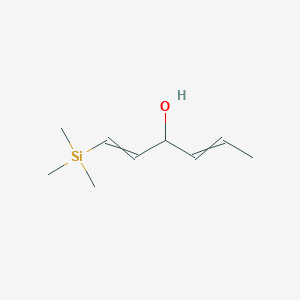
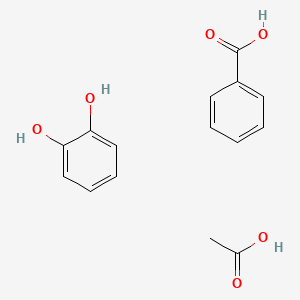
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
